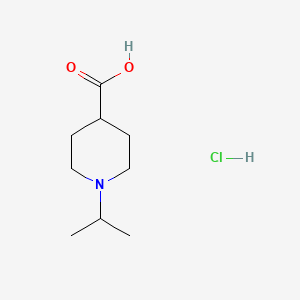
VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT) is a neuropeptide derived from the vasoactive intestinal peptide (VIP) family. VIP is a 28-amino acid peptide that plays a crucial role in various physiological processes, including neurotransmission, vasodilation, and immune modulation. It is found in the central and peripheral nervous systems and in endocrine cells .
准备方法
Synthetic Routes and Reaction Conditions
VIP (3-28) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of VIP (3-28) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity level. The peptide is then lyophilized to obtain it in powder form .
化学反应分析
Types of Reactions
VIP (3-28) undergoes various chemical reactions, including:
Oxidation: VIP (3-28) can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in VIP (3-28) can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products formed from these reactions include oxidized VIP (3-28) with disulfide bonds, reduced VIP (3-28) without disulfide bonds, and various substituted analogs of VIP (3-28) with modified amino acid sequences .
科学研究应用
VIP (3-28) has numerous scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission, vasodilation, and immune modulation.
Medicine: Explored for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
VIP (3-28) exerts its effects by binding to specific receptors on target cells, primarily VIP receptors (VPAC1 and VPAC2). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as smooth muscle relaxation, increased secretion of water and electrolytes in the intestines, and modulation of immune cell activity .
相似化合物的比较
Similar Compounds
Glucagon: Another member of the glucagon-secretin family, involved in glucose metabolism.
Secretin: Regulates water homeostasis and enzyme secretion in the pancreas.
Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone from the pituitary gland.
Uniqueness
VIP (3-28) is unique due to its broad range of physiological effects, including its role as a neurotransmitter, vasodilator, and immune modulator. Its ability to interact with multiple receptor types and activate diverse signaling pathways distinguishes it from other similar peptides .
属性
CAS 编号 |
115444-33-2 |
|---|---|
分子式 |
C138H226N40O39S |
分子量 |
3101.627 |
InChI |
InChI=1S/C138H226N40O39S/c1-18-71(12)108(134(215)170-92(56-68(6)7)123(204)163-89(111(147)192)61-101(144)185)176-131(212)99(65-179)173-127(208)97(63-103(146)187)168-124(205)91(55-67(4)5)165-125(206)93(58-77-37-41-79(182)42-38-77)166-119(200)83(33-23-26-49-140)157-117(198)84(34-24-27-50-141)161-132(213)106(69(8)9)174-113(194)73(14)155-115(196)88(47-53-218-17)160-121(202)87(45-46-100(143)184)159-116(197)82(32-22-25-48-139)156-118(199)85(35-28-51-152-137(148)149)158-122(203)90(54-66(2)3)164-120(201)86(36-29-52-153-138(150)151)162-135(216)109(74(15)180)177-129(210)94(59-78-39-43-80(183)44-40-78)167-126(207)96(62-102(145)186)169-128(209)98(64-105(190)191)172-136(217)110(75(16)181)178-130(211)95(57-76-30-20-19-21-31-76)171-133(214)107(70(10)11)175-112(193)72(13)154-114(195)81(142)60-104(188)189/h19-21,30-31,37-44,66-75,81-99,106-110,179-183H,18,22-29,32-36,45-65,139-142H2,1-17H3,(H2,143,184)(H2,144,185)(H2,145,186)(H2,146,187)(H2,147,192)(H,154,195)(H,155,196)(H,156,199)(H,157,198)(H,158,203)(H,159,197)(H,160,202)(H,161,213)(H,162,216)(H,163,204)(H,164,201)(H,165,206)(H,166,200)(H,167,207)(H,168,205)(H,169,209)(H,170,215)(H,171,214)(H,172,217)(H,173,208)(H,174,194)(H,175,193)(H,176,212)(H,177,210)(H,178,211)(H,188,189)(H,190,191)(H4,148,149,152)(H4,150,151,153)/t71-,72-,73-,74+,75+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |
InChI 键 |
VZHGFXMUWRDKMY-GNASPNIESA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


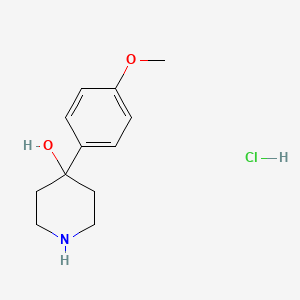
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
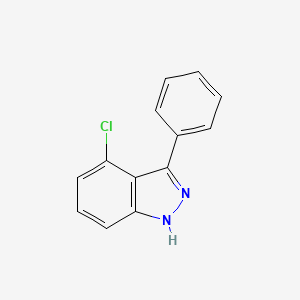
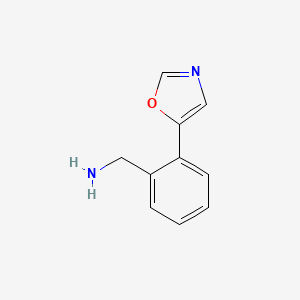
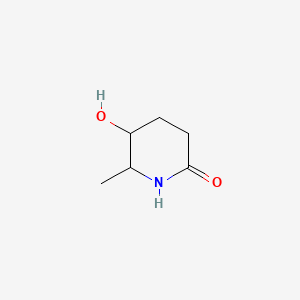
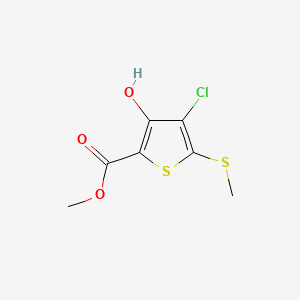
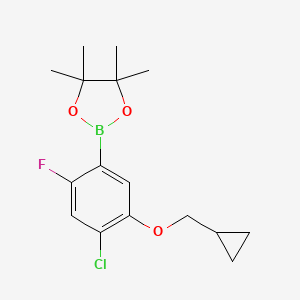
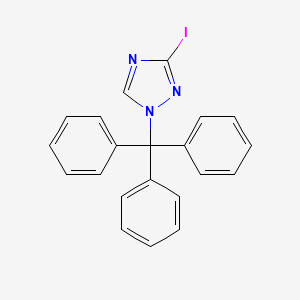


![(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B595805.png)
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
